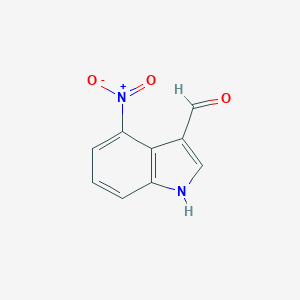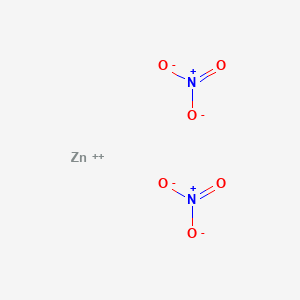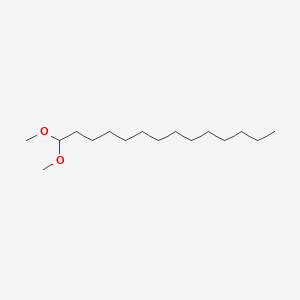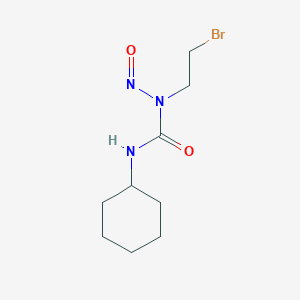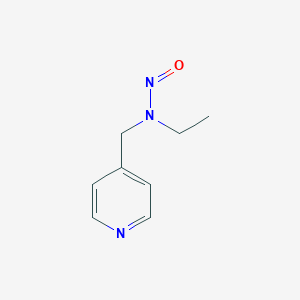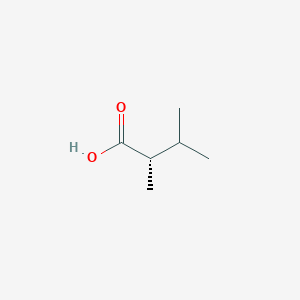
(2S)-2,3-dimethylbutanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to (2S)-2,3-dimethylbutanoic acid often involves nucleophilic addition reactions and the manipulation of protecting groups. For instance, the synthesis of 2,3-diaminobutanoic acids, closely related to (2S)-2,3-dimethylbutanoic acid, is achieved through nucleophilic addition of methylmagnesium bromide to differentially protected nitrones derived from L-serine (Merino et al., 1997). This process is crucial for controlling the stereochemistry of the reaction. Additionally, other related syntheses involve methods like carboxymethylation and selective reduction processes (Yanagihara et al., 1972).
Molecular Structure Analysis
Molecular structure analysis is essential for understanding the behavior and interaction of (2S)-2,3-dimethylbutanoic acid. Structural studies of similar compounds show that they can exhibit varying degrees of molecular planarity and may form different crystal structures, such as in the case of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate (Shabir et al., 2020). Understanding these structural nuances helps in predicting the reactivity and stability of the compound.
Chemical Reactions and Properties
Chemical reactions involving (2S)-2,3-dimethylbutanoic acid or similar compounds often include transformations that are influenced by the presence of functional groups. These reactions can lead to the formation of various derivatives, essential for different applications. For example, the formation of different isomers and derivatives of 2,3-diaminobutanoic acids is influenced by protecting groups and reaction conditions (Nakamura et al., 1995).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Science
(2S)-2,3-dimethylbutanoic acid finds applications in the synthesis of complex compounds and in material science. For example, the reaction of ZrCl4 with 2,2-dimethylbutanoic acid leads to the formation of zirconium tetrakis(2,2-dimethylbutanoate), a compound that is volatile in vacuum. This property is advantageous for its use as a precursor in the preparation of inorganic materials by chemical vapor deposition, a process crucial for creating thin films and coatings in material science (Makhaev & Petrova, 2018).
Asymmetric Catalysis
The acid also plays a role in asymmetric catalysis. For example, the asymmetric catalytic hydrogenation of certain acids was studied to produce enantiomerically pure isoprenoid building blocks, a fundamental process in the synthesis of natural products and pharmaceuticals (Ostermeier et al., 2003).
Thermodynamics of Organic Compounds
Furthermore, the acid is used in studying the thermodynamics of organic compounds. The standard molar enthalpies of vaporization or sublimation of various monocarboxylic acids, including 2,2-dimethylbutanoic acid, were measured. This data is essential for developing predictive models for the behavior of organic compounds in different conditions (Verevkin, 2000).
Organic Synthesis
In organic synthesis, the acid has been utilized as a building block. For example, it's used in the solid-phase synthesis of phenol derivatives, demonstrating its versatility in creating diverse organic molecules (Davies et al., 2008).
Pharmaceutical Research
In pharmaceutical research, the acid's derivatives have been synthesized and evaluated for their ability to inhibit enzymes responsible for triglyceride biosynthesis. This is a significant area of study for addressing diseases related to lipid metabolism (Kadam et al., 2015).
Propiedades
IUPAC Name |
(2S)-2,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOASZQZPWEJAA-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2,3-dimethylbutanoic acid | |
CAS RN |
15071-34-8 | |
| Record name | 2,3-Dimethylbutanoic acid, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015071348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-DIMETHYLBUTANOIC ACID, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M22LU64H95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





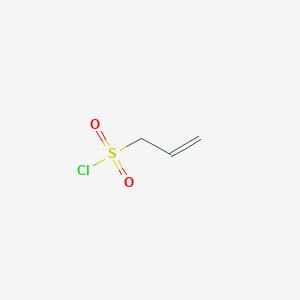
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)
